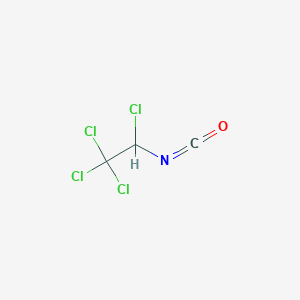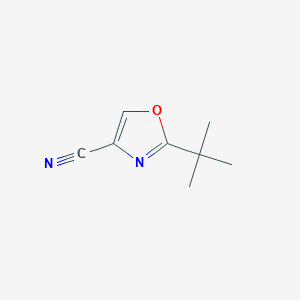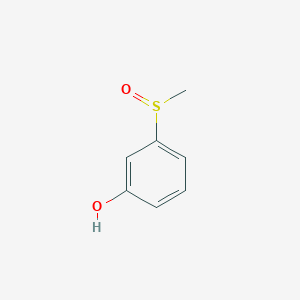
3-(Methanesulfinyl)phenol
Vue d'ensemble
Description
3-(Methanesulfinyl)phenol, also known as mesulfen, is an organic compound that has been widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a molecular formula of C7H8O2S. Mesulfen has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Mesulfen has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and antitumor activities. Mesulfen has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Moreover, 3-(Methanesulfinyl)phenol has been found to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes.
Mécanisme D'action
The mechanism of action of 3-(Methanesulfinyl)phenol is not fully understood, but it is thought to involve the modulation of various signaling pathways, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Mesulfen has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Moreover, 3-(Methanesulfinyl)phenol has been shown to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects
Mesulfen has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor activities. Mesulfen has also been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Moreover, 3-(Methanesulfinyl)phenol has been found to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Mesulfen has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. Moreover, it has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. However, 3-(Methanesulfinyl)phenol also has some limitations for lab experiments. It has a low solubility in organic solvents, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on 3-(Methanesulfinyl)phenol. One direction is to investigate the mechanism of action of 3-(Methanesulfinyl)phenol in more detail, in order to better understand its physiological effects. Another direction is to explore the potential applications of 3-(Methanesulfinyl)phenol in various fields, such as drug development, cancer therapy, and neuroprotection. Moreover, the synthesis method of 3-(Methanesulfinyl)phenol can be optimized to improve the yield and purity of the compound. Finally, the pharmacokinetics and pharmacodynamics of 3-(Methanesulfinyl)phenol can be studied in more detail, in order to better understand its potential clinical applications.
Conclusion
In conclusion, 3-(Methanesulfinyl)phenol is an organic compound that has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and antitumor activities, and to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Mesulfen has also been found to inhibit the activity of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase, which are involved in various physiological processes. There are several future directions for research on 3-(Methanesulfinyl)phenol, including the investigation of its mechanism of action, the exploration of its potential applications in various fields, and the optimization of its synthesis method.
Propriétés
IUPAC Name |
3-methylsulfinylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEJOIGPFQJXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594396, DTXSID30901218 | |
| Record name | 3-(Methanesulfinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfinyl)phenol | |
CAS RN |
15105-62-1 | |
| Record name | 3-(Methanesulfinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfinylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid](/img/structure/B3378973.png)
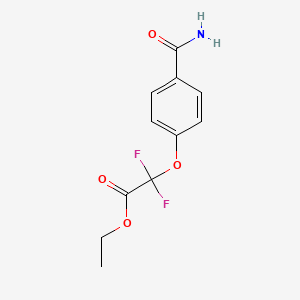

![4-([(Butylcarbamoyl)methyl]sulfanyl)pyridine-2-carboxylic acid](/img/structure/B3378991.png)
![2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3379005.png)


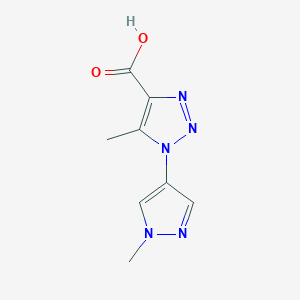
![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)
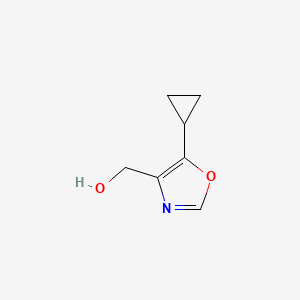
![[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol, Mixture of diastereomers](/img/structure/B3379062.png)
